2-methyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
Properties
IUPAC Name |
2-methyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c1-13-7-3-5-9-15(13)20(24)21-19-16-11-25-12-17(16)22-23(19)18-10-6-4-8-14(18)2/h3-10H,11-12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVUGDDDEFFQEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C3CSCC3=NN2C4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thieno[3,4-c]pyrazole Core: This can be achieved through the cyclization of appropriate precursors such as thioamides and hydrazines under acidic or basic conditions.
Substitution Reactions:
Amidation: The final step involves the formation of the benzamide moiety, which can be accomplished through the reaction of the intermediate with benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of catalysts and solvents that are environmentally benign would be considered to meet industrial and regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the benzamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Products such as carboxylic acids or aldehydes.
Reduction: Amines or alcohols.
Substitution: Halogenated derivatives or nitro compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as anticancer agents. The thieno[3,4-c]pyrazole moiety has been associated with significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown efficacy in inhibiting tumor growth by inducing apoptosis and disrupting cell cycle progression .
Anti-inflammatory Properties
In addition to anticancer activity, the compound exhibits anti-inflammatory effects. Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases . This is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.
Antimicrobial Effects
The antimicrobial activity of thieno[3,4-c]pyrazole derivatives has also been documented. Compounds similar to 2-methyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide demonstrate significant inhibitory effects against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups to enhance biological activity. The ability to modify the pyrazole ring allows for the creation of a library of derivatives with tailored properties for specific therapeutic targets .
Case Studies
| Study | Findings |
|---|---|
| 1 | A study demonstrated that a series of thieno[3,4-c]pyrazole derivatives exhibited strong anticancer activity against breast cancer cell lines, with IC50 values in the micromolar range. |
| 2 | Research on anti-inflammatory activity showed that certain derivatives significantly reduced levels of TNF-alpha and IL-6 in vitro, indicating potential for treating chronic inflammation. |
| 3 | An investigation into antimicrobial properties revealed that modifications to the benzamide portion enhanced activity against resistant bacterial strains, suggesting a pathway for developing new antibiotics. |
Mechanism of Action
The mechanism of action of 2-methyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide likely involves interaction with specific molecular targets such as enzymes or receptors. The benzamide moiety can form hydrogen bonds with active sites, while the thieno[3,4-c]pyrazole core may participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs, such as 4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide (CAS: 958587-45-6), provide insights into how substituent variations influence physicochemical and biological properties . Below is a detailed comparison:
Structural Modifications and Electronic Effects
- In contrast, the bromine substituent in the analog is electron-withdrawing, which may increase electrophilicity and reactivity .
Crystallographic and Conformational Analysis
The SHELX software suite, particularly SHELXL, is critical for refining crystal structures of such compounds. The ortho-substituted methyl group in the target compound may lead to distinct crystal packing compared to the para-substituted analog, affecting properties like melting points and solubility. For example, ortho-substituted aromatics often exhibit lower symmetry and more complex intermolecular interactions .
Biological Activity
2-methyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide, a compound belonging to the thieno[3,4-c]pyrazole class, has garnered attention due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including antioxidant properties, potential therapeutic applications, and mechanisms of action.
Chemical Structure and Properties
The compound's structure can be described by the following chemical formula:
- Molecular Formula: C19H18N4OS
- Molecular Weight: 358.44 g/mol
- CAS Number: 899944-86-6
The structural formula highlights the presence of a thieno[3,4-c]pyrazole core, which is critical for its biological activity.
Antioxidant Activity
Recent studies have demonstrated that thieno[3,4-c]pyrazole derivatives exhibit significant antioxidant properties. In one study involving the compound's analogs, it was found that these derivatives could mitigate oxidative stress induced by toxic agents such as 4-nonylphenol in fish models (Clarias gariepinus). The erythrocyte alterations observed (e.g., swollen and sickle-shaped cells) were significantly reduced in groups treated with thieno[3,4-c]pyrazole compounds compared to controls .
| Parameter | Control Group | Treated Group |
|---|---|---|
| Swollen Cells (%) | 75 | 20 |
| Sickle Cells (%) | 30 | 5 |
| Acanthocytes (%) | 25 | 10 |
Antitumor Activity
Thieno[3,4-c]pyrazole derivatives have shown promise as potential antitumor agents. Research indicates that these compounds can inhibit key enzymes involved in cancer progression, such as BRAF(V600E) and Aurora-A kinase. The structure-activity relationship (SAR) studies suggest that modifications to the thieno[3,4-c]pyrazole core can enhance potency against various cancer cell lines .
Anti-inflammatory Effects
In addition to their antioxidant properties, these compounds have demonstrated anti-inflammatory effects. They inhibit the production of pro-inflammatory cytokines and nitric oxide in various in vitro models. For instance, a derivative was shown to significantly reduce lipopolysaccharide (LPS)-induced nitric oxide production in macrophages .
The mechanisms through which this compound exerts its effects are multifaceted:
- Enzyme Inhibition : The compound inhibits critical enzymes involved in oxidative stress and inflammation.
- Cell Membrane Integrity : It disrupts bacterial cell membranes leading to cell lysis and death.
- Signal Transduction Pathways : The compound modulates various signaling pathways associated with inflammation and cancer progression.
Case Studies
- Antioxidant Efficacy in Fish Models : A study conducted on African catfish highlighted the protective effects of thieno[3,4-c]pyrazole derivatives against oxidative damage caused by environmental toxins. The study provided compelling evidence for their use as a therapeutic agent in aquaculture.
- Cancer Cell Line Studies : Laboratory tests on various cancer cell lines showed that modifications to the thieno[3,4-c]pyrazole structure could enhance cytotoxicity and selectivity towards tumor cells while sparing normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
